molecular formula C16H23N5O2 B5587649 4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol

4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol

Cat. No. B5587649
M. Wt: 317.39 g/mol
InChI Key: BWMISSWYOUJFOP-UHFFFAOYSA-N
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Description

This compound is a part of a class of chemicals that includes various piperidine and pyrazole derivatives. These compounds are synthesized and studied for their potential applications in various fields, though this response will focus solely on their chemical and physical properties, excluding their applications in drug use, dosage, and side effects.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For instance, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, is produced through a robust three-step synthesis, including nucleophilic aromatic substitution, hydrogenation, and iodination (Fussell et al., 2012). Additionally, the synthesis of similar compounds, like 6-amino-spiro-4-(piperidine-4')-2H,4H-pyrano[2,3-c]pyrazoles, is achieved through a three-component condensation process (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic methods, including 1H NMR and ESI MS. The structure often features a piperidine ring and a pyrazole ring, with various substituents depending on the specific synthesis route and starting materials. For instance, a study on a related compound demonstrated the structure using spectroscopic analysis (Li Gu-ca, 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic aromatic substitution, hydrogenation, iodination, and three-component condensation. The choice of reaction conditions, such as temperature and solvent, significantly impacts the yield and purity of the final product. For example, a study reported the synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans via a chemical and electrochemical three-component condensation process (Shestopalov et al., 2002).

Scientific Research Applications

Synthesis Techniques

Researchers have developed convenient methods for preparing azolyl piperidines, including compounds structurally related to the one of interest, by arylation of azoles (e.g., pyrazoles, imidazoles) followed by reduction. These methods extend to benzo analogues, demonstrating the versatility of synthesis approaches for such compounds (Shevchuk et al., 2012).

Sensor Development

A novel fluorescence sensor for hydrazine detection uses a structure incorporating an imidazopyridine dye, highlighting the application of similar chemical structures in environmental and analytical chemistry for selective detection in aqueous environments (Liu Li et al., 2018).

Antibacterial and Antimalarial Activity

Compounds with a 5-imidazopyrazole core have shown promising antibacterial, antituberculosis, and antimalarial activities. This demonstrates the potential biomedical applications of similar structures in designing new therapeutic agents (Kalaria et al., 2014).

DNA Gyrase Inhibition

Derivatives featuring pyrazole, oxazole, and imidazole rings, akin to the compound of interest, have been studied for their DNA gyrase inhibition and resultant antibacterial activity. This suggests potential applications in developing new antibiotics targeting drug-resistant bacteria (Tanitame et al., 2004).

properties

IUPAC Name

[4-hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]-(5-propyl-1H-pyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-2-3-13-10-14(19-18-13)15(22)21-7-4-16(23,5-8-21)11-20-9-6-17-12-20/h6,9-10,12,23H,2-5,7-8,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMISSWYOUJFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NN1)C(=O)N2CCC(CC2)(CN3C=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol

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